Piclidenoson - 152918-18-8

Piclidenoson

Catalog Number: EVT-280292
CAS Number: 152918-18-8
Molecular Formula: C18H19IN6O4
Molecular Weight: 510.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piclidenoson is a selective agonist of the A3 adenosine receptor (A3AR). [, , , , , ] It exhibits a high affinity and selectivity for the A3AR, which is overexpressed in pathological human cells, including those involved in inflammation and cancer. [] This selective binding makes it a valuable tool for investigating the role of A3AR in various physiological and pathological processes. [, , , , , ]

Namodenoson

Compound Description: Namodenoson is a highly selective agonist of the A3 adenosine receptor (A3AR) []. Like piclidenoson, it induces apoptosis in cancer and inflammatory cells by deregulating the Wnt and NF-κB signaling pathways []. Namodenoson is being investigated for its potential in treating liver cancer and non-alcoholic steatohepatitis (NASH) [].

Relevance: Namodenoson is structurally related to piclidenoson and shares its mechanism of action as an A3AR agonist []. This suggests that the two compounds may have similar pharmacological profiles. While both are being investigated for their anti-inflammatory and anti-cancer properties, piclidenoson is specifically being explored for psoriasis treatment [, ], while namodenoson is being developed for liver cancer and NASH [].

Apremilast

Compound Description: Apremilast is an oral small molecule that acts as a phosphodiesterase 4 (PDE4) inhibitor. It is FDA-approved for treating psoriasis and psoriatic arthritis. Apremilast modulates inflammatory responses by inhibiting PDE4, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels [, ].

Relevance: Apremilast serves as an active comparator to piclidenoson in clinical trials investigating the efficacy and safety of piclidenoson for treating moderate-to-severe plaque psoriasis []. While both are oral treatments for psoriasis, they operate through different mechanisms: piclidenoson targets the A3AR [], whereas apremilast inhibits PDE4 [, ]. This difference highlights the exploration of diverse therapeutic targets for psoriasis treatment.

Deucravacitinib

Compound Description: Deucravacitinib is an oral small molecule classified as a selective tyrosine kinase 2 (TYK2) inhibitor [, ]. It is approved for treating moderate-to-severe plaque psoriasis. Deucravacitinib exhibits its therapeutic effect by selectively blocking the TYK2 signaling pathway, which plays a crucial role in immune cell activation and cytokine production [, ].

Relevance: Deucravacitinib, along with piclidenoson, represents a new generation of oral treatments for psoriasis [, ]. Despite both being oral medications, they target distinct molecular pathways. Piclidenoson acts on the A3AR [], while deucravacitinib inhibits TYK2 [, ]. This distinction emphasizes the multifaceted nature of psoriasis pathogenesis and the potential for targeting different points in the inflammatory cascade for therapeutic benefit.

MRS 1523

Compound Description: MRS 1523 is a selective antagonist of the A3 adenosine receptor (A3AR) []. In studies investigating the effects of piclidenoson on human keratinocytes, MRS 1523 was used to counteract the effects of piclidenoson, demonstrating the specificity of piclidenoson's action on the A3AR [].

Relevance: MRS 1523 serves as a pharmacological tool to investigate the specific role of the A3AR in the context of piclidenoson's mechanism of action []. By antagonizing the A3AR, MRS 1523 helps confirm that the observed effects of piclidenoson are indeed mediated through this receptor. This highlights the importance of using specific antagonists to validate the mechanism of action of novel drug candidates like piclidenoson.

Overview

IB-Meca, also known as 3-iodobenzyl-5'-N-methylcarboxamidoadenosine, is a synthetic compound that acts as an agonist for the A3 adenosine receptor. It has gained attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. The compound is noted for its ability to modulate various signaling pathways, making it a subject of interest in pharmacological research.

Source and Classification

IB-Meca was synthesized by Can-Fite BioPharma through Albany Molecular Research Inc. Its classification falls under adenosine receptor agonists, specifically targeting the A3 subtype of adenosine receptors, which are implicated in various physiological processes including inflammation and cancer cell proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of IB-Meca involves several steps that yield a high purity product. One documented method includes the reaction of 3-iodobenzylamine with 5'-N-methylcarboxamidoadenosine under controlled conditions to achieve the desired compound. The process emphasizes the use of solvents like dimethyl sulfoxide and purification techniques such as rotary evaporation to isolate the final product effectively .

Key Steps:

  1. Starting Materials: 3-iodobenzylamine and 5'-N-methylcarboxamidoadenosine.
  2. Reaction Conditions: Typically involves heating and stirring in a solvent.
  3. Purification: Utilizes methods like crystallization or chromatography to achieve high purity.
Molecular Structure Analysis

Structure and Data

IB-Meca has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its biological activity. The chemical formula is C14H15N5O2C_{14}H_{15}N_5O_2 and it features:

  • An iodine atom that enhances receptor binding affinity.
  • A benzyl group that plays a crucial role in its interaction with adenosine receptors.

The structural formula can be represented as follows:

C14H15N5O2\text{C}_{14}\text{H}_{15}\text{N}_5\text{O}_2

Structural Characteristics:

  • Molecular Weight: Approximately 285.31 g/mol.
  • Functional Groups: Includes an amide and an aromatic ring, which are critical for its receptor interaction.
Chemical Reactions Analysis

Reactions and Technical Details

IB-Meca exhibits several chemical reactions that are significant in its pharmacological profile. Notably, it has been shown to downregulate the expression of key proteins involved in cancer cell proliferation and inflammation.

Key Reactions:

  1. Inhibition of Cell Proliferation: In various cancer cell lines, IB-Meca inhibits proliferation by modulating estrogen receptor activity.
  2. Signal Transduction Modulation: It influences pathways such as PI3K/Akt and NF-kB, leading to reduced inflammatory responses .
Mechanism of Action

Process and Data

The mechanism of action for IB-Meca primarily involves its role as an agonist at the A3 adenosine receptor. Upon binding, it activates downstream signaling pathways that lead to:

  • Inhibition of Pro-inflammatory Cytokines: Reduces levels of TNF-alpha and other inflammatory mediators.
  • Induction of Apoptosis: Triggers programmed cell death in certain cancer cell types through modulation of survival pathways.

Data from studies indicate that IB-Meca can significantly alter gene expression related to cell cycle regulation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Shows stability under standard laboratory conditions but should be stored away from light to prevent degradation.
  • Reactivity: Reacts with nucleophiles due to the presence of the carbonyl group in its structure.
Applications

Scientific Uses

IB-Meca has potential applications in several areas:

  1. Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for developing anti-cancer drugs, particularly against breast cancer .
  2. Anti-inflammatory Treatments: It may serve as a therapeutic agent for inflammatory diseases by modulating immune responses through A3 receptor activation .
  3. Research Tool: Used in studies investigating adenosine receptor signaling pathways and their implications in various diseases.

Properties

CAS Number

152918-18-8

Product Name

IB-Meca

IUPAC Name

(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide

Molecular Formula

C18H19IN6O4

Molecular Weight

510.3 g/mol

InChI

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1

InChI Key

HUJXGQILHAUCCV-MOROJQBDSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-IB-MECA
IB-MECA
N(6)-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine
N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
N(6)-IBAMU

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.